Quinoline-2-carboxamidine dihydrochloride
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Overview
Description
Quinoline-2-carboxamidine dihydrochloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-2-carboxamidine dihydrochloride typically involves the reaction of quinoline-2-carboxylic acid with an appropriate amidine source under acidic conditions. One common method includes the use of ammonium chloride and a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of quinoline-2-carboxamidine, which is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: Quinoline-2-carboxamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it to corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-carboxamidine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Quinoline-2-carboxamidine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its potential as an antimicrobial and antiviral agent.
Medicine: Research has explored its potential use in developing new therapeutic agents for diseases such as malaria and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline-2-carboxamidine dihydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids in microorganisms, leading to their death. In cancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the type of cells or organisms involved.
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
Quinoline-2-carboxylic acid: An oxidized form of quinoline-2-carboxamidine.
Quinoline-2-carboxamide: A related compound with an amide group instead of an amidine.
Uniqueness: Quinoline-2-carboxamidine dihydrochloride is unique due to its amidine group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
quinoline-2-carboximidamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9;;/h1-6H,(H3,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAQBNJXZNJMKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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